3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide
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Overview
Description
3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is an organic compound that features a boronic ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide typically involves the reaction of a boronic acid derivative with a suitable benzene sulfonamide precursor. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is unique due to the presence of both a boronic ester group and a sulfonamide group. This combination allows for diverse reactivity and applications in various fields. The compound’s ability to participate in multiple types of chemical reactions and its potential as a versatile building block in organic synthesis make it particularly valuable .
Properties
Molecular Formula |
C12H18BNO5S |
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Molecular Weight |
299.16 g/mol |
IUPAC Name |
3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-5-9(15)7-10(6-8)20(14,16)17/h5-7,15H,1-4H3,(H2,14,16,17) |
InChI Key |
BCAUHXSRPCOAED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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